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Compound of Interest

Compound Name:
2,6-Dimethoxy-4-

nitrobenzaldehyde

Cat. No.: B8028202

Get Quote

Part 1: Executive Summary & Chemical Identity
Scope and Significance
2,6-Dimethoxy-4-nitrobenzaldehyde is a highly functionalized aromatic intermediate used in

the synthesis of complex pharmacophores, dyes, and organic electronic materials.[1] Its

structural uniqueness lies in the symmetric substitution pattern of the methoxy groups flanking

the aldehyde, combined with a strong electron-withdrawing nitro group at the para position.[2]

For researchers and drug development professionals, accurate identification of this compound

is critical, particularly to distinguish it from its thermodynamically favored isomers (e.g., 3-nitro

or 2,5-dimethoxy derivatives) formed during non-selective nitration. This guide provides a

definitive spectroscopic framework for validation.
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Property Detail

IUPAC Name 2,6-Dimethoxy-4-nitrobenzaldehyde

Molecular Formula

Molecular Weight 211.17 g/mol

CAS Number 1803842-51-4

Appearance Pale yellow to yellow crystalline solid

Solubility
Soluble in DMSO, DMF,

; sparingly soluble in water

Key Functional Groups

Aldehyde (-CHO), Nitro (

), Ether (

)

Part 2: Synthesis & Preparation Workflow
Synthetic Route: Electrophilic Aromatic Substitution
The primary synthesis involves the nitration of 2,6-dimethoxybenzaldehyde.[1][2] While the

methoxy groups (ortho/para directors) typically activate positions 3 and 5, the "para" position

(C4) relative to the aldehyde is often targeted to achieve specific electronic properties.

Critical Note on Regioselectivity: Direct nitration can yield mixtures.[2] The 3-nitro isomer (meta

to aldehyde, ortho to methoxy) is a common competitor. The 4-nitro isomer (target) is

distinguished by its symmetry.[2]

Synthesis Workflow Diagram
The following diagram outlines the reaction pathway and the critical purification logic required

to isolate the 4-nitro isomer.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 11 Tech Support

https://www.benchchem.com/product/B8028202
https://prepchem.com/4-5-dimethoxy-2-nitrobenzaldehyde-str230/
https://prepchem.com/4-5-dimethoxy-2-nitrobenzaldehyde-str230/
https://prepchem.com/4-5-dimethoxy-2-nitrobenzaldehyde-str230/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8028202?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Starting Material
2,6-Dimethoxybenzaldehyde

Nitration Agent
HNO3 / H2SO4

(0°C to RT)

Dissolution Crude Mixture
(Isomers formed)

Electrophilic Subst.
Purification

Recrystallization (EtOH)
or Column Chromatography

Isolation

Target Product
2,6-Dimethoxy-4-nitrobenzaldehyde

(Symmetric NMR Pattern)Major/Minor Fraction

Side Product
3-Nitro Isomer

(Asymmetric NMR Pattern)

Separation

Click to download full resolution via product page

Figure 1: Synthetic pathway and separation logic for 2,6-Dimethoxy-4-nitrobenzaldehyde.

Part 3: Spectroscopic Characterization (The Core)
This section details the expected spectral data derived from the compound's specific symmetry

(

effective symmetry in solution) and electronic environment.[2]

Nuclear Magnetic Resonance (NMR) Spectroscopy
Diagnostic Feature: The molecule possesses a plane of symmetry passing through the

aldehyde and nitro groups.[2] Consequently, the two aromatic protons are chemically

equivalent, and the two methoxy groups are chemically equivalent. Any deviation from this

symmetry (e.g., multiple aromatic signals) indicates the presence of the 3-nitro isomer.

Table 1:

H NMR Data (DMSO-

, 400 MHz)
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Position
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

-CHO 10.20 – 10.40 Singlet (s) 1H

Characteristic

aldehyde proton;

deshielded by

carbonyl

anisotropy.[2]

Ar-H (3, 5) 7.60 – 7.80 Singlet (s) 2H

Critical: Appears

as a singlet due

to symmetry.

Deshielded by

the ortho-nitro

group.[2]

-OCH 3.90 – 4.00 Singlet (s) 6H

Two equivalent

methoxy groups.

[2]

Table 2:

C NMR Data (DMSO-

, 100 MHz)
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Carbon Type
Shift (

, ppm)
Assignment

C=O 187.0 – 189.0 Aldehyde carbonyl carbon.[2]

C-NO 149.0 – 151.0 Aromatic C4 (Ipso to nitro).[2]

C-OMe 158.0 – 160.0
Aromatic C2, C6 (Ipso to

methoxy).[2]

C-ipso (CHO) 112.0 – 115.0 Aromatic C1.[2]

Ar-C-H 106.0 – 108.0

Aromatic C3, C5.[2] Shielded

by ortho-OMe, deshielded by

ortho-NO2.[2]

-OCH 56.0 – 57.0 Methoxy carbons.[2]

Infrared (IR) Spectroscopy
The IR spectrum provides rapid confirmation of the three key functional groups.[2]

Table 3: Key IR Absorption Bands (KBr Pellet)
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Functional Group
Wavenumber (cm

)
Mode Notes

Aldehyde C-H 2850, 2760 Stretching

"Fermi doublet"

characteristic of

aldehydes.

C=O[2] (Aldehyde) 1690 – 1705 Stretching

Conjugated carbonyl;

slightly lowered

frequency due to

conjugation.[2]

Aromatic Ring 1590, 1470 Stretching
C=C skeletal

vibrations.[2]

Nitro (-NO

)
1530 – 1540 Asymmetric Stretch

Strong, diagnostic

band.[2]

Nitro (-NO

)
1340 – 1350 Symmetric Stretch

Strong, diagnostic

band.[2]

Ether (C-O-C) 1240 – 1260 Stretching
Aryl alkyl ether

stretch.[2]

Mass Spectrometry (MS)
Ionization Mode: EI (70 eV) or ESI (+).

Molecular Ion (

): m/z 211.[2]

Base Peak: Often

(m/z 165) or

(m/z 182) depending on ionization energy.[2]

Fragmentation Pattern:
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Loss of

radical

m/z 182.[2]

Loss of

radical

m/z 165.[2]

Sequential loss of methyl (

) groups from methoxy.[2]

Part 4: Structural Analysis & Logic Map
To ensure the isolated compound is indeed the 4-nitro isomer and not the 3-nitro or 5-nitro

regioisomers, the following logic map should be applied during analysis.
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Figure 2: Logical flowchart for confirming the regiochemistry of 2,6-Dimethoxy-4-
nitrobenzaldehyde.

Part 5: Experimental Protocols (Standardized)
General Nitration Protocol (Representative)
Note: Always perform in a fume hood with appropriate PPE.

Preparation: Dissolve 2,6-dimethoxybenzaldehyde (1.0 eq) in concentrated sulfuric acid (

) at 0°C.

Addition: Dropwise add a mixture of fuming nitric acid (

) and sulfuric acid, maintaining temperature < 10°C.
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Reaction: Stir at 0°C for 30-60 minutes. Monitor by TLC (SiO2, Hexane:EtOAc 7:3).

Quenching: Pour reaction mixture onto crushed ice.

Workup: Filter the yellow precipitate.[2] Wash with cold water and saturated

to remove acid traces.[2]

Purification: Recrystallize from Ethanol or purify via flash column chromatography to

separate isomers.

Quality Control Criteria
Melting Point: Distinct sharp range (approx. 168-172°C for similar analogs; specific

experimental value should be determined).[2]

Purity: >98% by HPLC (254 nm).

NMR Validation: Integration of Ar-H to OMe must be exactly 1:3 (2H : 6H).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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